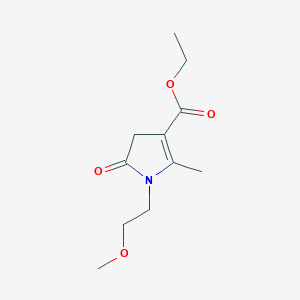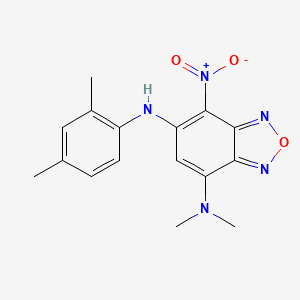
N-(3-chloro-2-methylphenyl)-2-methylpentanamide
説明
N-(3-chloro-2-methylphenyl)-2-methylpentanamide, also known as Clonazolam, is a research chemical that belongs to the benzodiazepine class of drugs. It was first synthesized in 1971 and has gained popularity in recent years among researchers due to its unique properties and potential applications.
作用機序
Like other benzodiazepines, N-(3-chloro-2-methylphenyl)-2-methylpentanamide acts on the gamma-aminobutyric acid (GABA) receptors in the brain, enhancing the inhibitory effects of GABA. This results in a decrease in neuronal excitability, leading to sedative, anxiolytic, and muscle relaxant effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including:
1. Sedation and relaxation of skeletal muscles.
2. Reduction of anxiety and stress.
3. Induction of sleep.
4. Impairment of cognitive and motor functions.
5. Decrease in heart rate and blood pressure.
実験室実験の利点と制限
N-(3-chloro-2-methylphenyl)-2-methylpentanamide has several advantages and limitations for laboratory experiments:
Advantages:
1. High potency and efficacy.
2. Wide range of pharmacological effects.
3. Availability in pure form.
4. Ability to produce consistent results.
Limitations:
1. Potential for abuse and addiction.
2. Difficulty in controlling dosage and administration.
3. Limited research on long-term effects.
4. Possible adverse effects on experimental subjects.
将来の方向性
There are several future directions for research on N-(3-chloro-2-methylphenyl)-2-methylpentanamide, including:
1. Investigation of its potential as a treatment for anxiety disorders and insomnia.
2. Study of its interactions with other drugs and chemicals.
3. Examination of its long-term effects on cognitive and motor functions.
4. Development of safer and more effective analogs.
5. Investigation of its potential as a tool for understanding the mechanisms of GABAergic neurotransmission.
Conclusion:
In conclusion, this compound is a research chemical with a wide range of potential applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations have been discussed in this paper. Furthermore, several future directions for research on this compound have been identified, which could lead to the development of new treatments and a better understanding of the mechanisms of GABAergic neurotransmission.
科学的研究の応用
N-(3-chloro-2-methylphenyl)-2-methylpentanamide has been used in various scientific research studies, including but not limited to:
1. Investigation of the pharmacological properties of benzodiazepines.
2. Examination of the effects of this compound on the central nervous system.
3. Evaluation of this compound's potential as an anxiolytic and sedative drug.
4. Study of this compound's interactions with other drugs and chemicals.
特性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-methylpentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-4-6-9(2)13(16)15-12-8-5-7-11(14)10(12)3/h5,7-9H,4,6H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQFQMXWTRNYFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1=C(C(=CC=C1)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{5-chloro-2-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3954127.png)
![1-(4-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione](/img/structure/B3954138.png)


![2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-N-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B3954157.png)
![N-(4-{[7-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino}phenyl)acetamide](/img/structure/B3954158.png)

![17-(4-chloro-2-hydroxyphenyl)-15-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3954162.png)
![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-3,5-dimethoxybenzamide](/img/structure/B3954169.png)

![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B3954188.png)
![2,2,4-trimethyl-4-phenyl-1-[(2-pyrimidinylthio)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B3954193.png)
![N-{[(2-nitrophenyl)amino]carbonothioyl}butanamide](/img/structure/B3954212.png)
